Cas no 1261980-28-2 (3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid)

3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative with a methoxycarbonyl substituent, offering versatile utility in organic synthesis and pharmaceutical intermediates. Its structural features, including the fluorine atom and ester-functionalized phenyl ring, enhance reactivity and selectivity in cross-coupling reactions, making it valuable for constructing complex molecular frameworks. The benzoic acid moiety provides a handle for further derivatization, while the methoxycarbonyl group can serve as a protecting group or be hydrolyzed to a carboxylic acid. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its balanced lipophilicity and electronic properties. High purity grades ensure consistent performance in research and industrial applications.
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid structure
1261980-28-2 structure
Product Name:3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid
CAS No:1261980-28-2
MF:C15H11FO4
MW:274.243848085403
MDL:MFCD18321230
CID:2767342
PubChem ID:53227121
Update Time:2025-05-26

3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-FLUORO-4-(4-METHOXYCARBONYLPHENYL)BENZOIC ACID
    • 1261980-28-2
    • 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95%
    • MFCD18321230
    • 2-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
    • DTXSID00690708
    • 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid
    • MDL: MFCD18321230
    • Inchi: 1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(14(17)18)8-13(12)16/h2-8H,1H3,(H,17,18)
    • InChI Key: AEKXVNANIOIYKB-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=O)O)C=CC=1C1C=CC(C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 274.06413699Da
  • Monoisotopic Mass: 274.06413699Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 63.6Ų

3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB328449-5 g
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95%; .
1261980-28-2 95%
5g
€1159.00 2023-04-26
abcr
AB328449-5g
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95%; .
1261980-28-2 95%
5g
€1159.00 2025-04-21

3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid Suppliers

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(CAS:1261980-28-2)
Order Number:A1170758
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:17
Price ($):687.0
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Additional information on 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid

Introduction to 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid (CAS No. 1261980-28-2)

3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261980-28-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features, which include a fluorine substituent at the 3-position and a 4-methoxycarbonyl group at the 4-position of the benzene ring. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for drug discovery and development.

The fluorine atom at the 3-position of the benzene ring is a key structural element that influences the electronic properties and metabolic stability of the molecule. Fluorinated aromatic compounds are widely recognized for their ability to enhance binding affinity, metabolic resistance, and pharmacokinetic profiles in drug candidates. In contrast, the 4-methoxycarbonyl group, also known as an ester derivative of methanol, introduces polar characteristics to the molecule, which can improve solubility in aqueous environments and influence interactions with biological targets. Together, these substituents create a balance of hydrophobicity and hydrophilicity, which is often advantageous for pharmaceutical applications.

Recent advancements in medicinal chemistry have highlighted the importance of benzoic acid derivatives in the development of novel therapeutic agents. These compounds have been explored for their potential in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The structural motif of benzoic acid provides a versatile platform for further modifications, allowing chemists to fine-tune biological activity through strategic functionalization. The specific arrangement of substituents in 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid makes it particularly interesting for investigating mechanisms of action and optimizing drug-like properties.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The combination of a fluorine atom and a methoxycarbonyl group creates multiple sites for further chemical manipulation, enabling the synthesis of analogues with tailored biological activities. Such modifications are crucial for understanding structure-activity relationships (SAR) and identifying lead compounds for preclinical testing. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in disease pathways, demonstrating its versatility in drug discovery.

In recent years, there has been growing interest in fluorinated benzoic acids due to their reported efficacy in modulating biological processes. For instance, studies have shown that certain fluorinated benzoic acids exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. The presence of both fluorine and methoxycarbonyl groups may enhance binding interactions with these enzymes, leading to improved pharmacological outcomes. Additionally, these compounds have been investigated for their potential antitumor properties, with some derivatives demonstrating selective toxicity against cancer cell lines.

The synthesis of 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include halogenation followed by nucleophilic substitution or esterification reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the desired substituents efficiently. The optimization of these synthetic protocols is essential for large-scale production and cost-effective manufacturing.

The pharmacological profile of this compound has been studied extensively in vitro and in vivo. Preliminary data suggest that it exhibits moderate activity against certain disease-related targets, making it a promising candidate for further investigation. Researchers have focused on understanding how the fluorine atom and methoxycarbonyl group influence binding affinity and selectivity. Computational modeling techniques have been particularly useful in predicting molecular interactions and guiding structural modifications.

One notable application of this compound is in the development of probes for biochemical assays. By incorporating fluorescent or radioactive labels into derivatives of 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, researchers can design tools to study enzyme kinetics and protein-protein interactions. These probes have provided valuable insights into cellular pathways relevant to human health and disease. Furthermore, their use in high-throughput screening (HTS) platforms has accelerated the identification of novel drug candidates.

The future prospects for 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid are promising, with ongoing research exploring its potential in various therapeutic contexts. As computational methods improve and synthetic techniques become more efficient, the accessibility of such specialized compounds will likely increase. This accessibility will foster innovation across multiple disciplines, including chemical biology and materials science.

In conclusion,3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid (CAS No. 1261980-28-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as a versatile scaffold for drug discovery underscores its importance in modern medicinal research. As scientists continue to uncover new applications for this compound, it is expected to remain a cornerstone in efforts to develop innovative therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:1261980-28-2)
A1170758
Purity:99%
Quantity:5g
Price ($):687.0
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